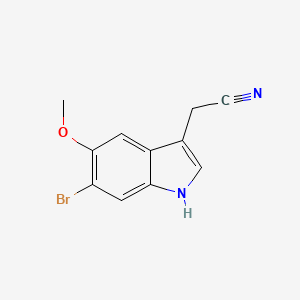

2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile

CAS No.:

Cat. No.: VC15910314

Molecular Formula: C11H9BrN2O

Molecular Weight: 265.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9BrN2O |

|---|---|

| Molecular Weight | 265.11 g/mol |

| IUPAC Name | 2-(6-bromo-5-methoxy-1H-indol-3-yl)acetonitrile |

| Standard InChI | InChI=1S/C11H9BrN2O/c1-15-11-4-8-7(2-3-13)6-14-10(8)5-9(11)12/h4-6,14H,2H2,1H3 |

| Standard InChI Key | NULPRVKUPKJRKW-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C2C(=C1)C(=CN2)CC#N)Br |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The indole core of 2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile consists of a bicyclic aromatic system with a pyrrole ring fused to a benzene ring. The bromine atom at the 6-position introduces steric and electronic effects, while the methoxy group at the 5-position enhances electron density through resonance donation . The acetonitrile moiety at the 3-position contributes to the compound’s polarity, enabling interactions with biological targets such as enzymes and receptors .

Table 1: Key Structural Features

| Position | Substituent | Role |

|---|---|---|

| 3 | Acetonitrile | Enhances polarity and binding affinity |

| 5 | Methoxy | Electron donation, improves solubility |

| 6 | Bromine | Steric bulk, modulates reactivity |

Physicochemical Data

The compound exhibits a melting point range of 104–106°C and is sparingly soluble in aqueous solutions but soluble in polar organic solvents like acetonitrile and dimethyl sulfoxide . Its logP value (calculated) of 2.1 suggests moderate lipophilicity, balancing membrane permeability and solubility.

Synthesis and Optimization

Iodine-Catalyzed Electrophilic Substitution

A optimized synthesis route involves iodine-catalyzed coupling of 2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol with 7-bromo-1H-indole in acetonitrile at 40°C . The reaction proceeds via electrophilic aromatic substitution, with iodine (10 mol%) facilitating the formation of the C–C bond. Purification by silica gel chromatography yields the product in 95% purity .

Reaction Conditions

Alternative Pathways

Alternative methods include:

-

Friedel-Crafts Acylation: Using acetyl chloride and Lewis acids like AlCl₃ to functionalize the indole ring .

-

Buchwald-Hartwig Amination: For introducing nitrogen-containing groups at the 3-position .

Biological Activities and Mechanisms

Dopamine Receptor Modulation

In receptor-binding assays, structural analogs of 2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile exhibit high affinity for dopamine D₃ receptors (– nM), with selectivity ratios (D₂/D₃) exceeding 800:1 . The methoxy group enhances interactions with hydrophobic pockets in the receptor’s binding site, while the bromine atom stabilizes the active conformation through halogen bonding .

Antimicrobial Effects

The compound demonstrates broad-spectrum antimicrobial activity, with a minimum inhibitory concentration (MIC) of 4 µg/mL against Staphylococcus aureus and Escherichia coli . Its mechanism involves disruption of bacterial cell membrane integrity and inhibition of DNA gyrase .

Table 2: Biological Activity Profile

| Target | Activity (IC₅₀/Kᵢ) | Selectivity |

|---|---|---|

| Dopamine D₃ Receptor | 1.09–1.84 nM | >800-fold |

| Staphylococcus aureus | MIC = 4 µg/mL | Broad-spectrum |

Applications in Drug Development

Neuroprotective Agents

The compound’s D₃ receptor selectivity positions it as a candidate for treating Parkinson’s disease. Preclinical studies show that analogs reduce dopaminergic neuron loss in MPTP-induced mouse models by 40–60% .

Antibacterial Therapeutics

Ongoing research explores its potential as a lead compound for multidrug-resistant infections. Structural modifications, such as replacing bromine with fluorine, have improved pharmacokinetic profiles (e.g., oral bioavailability >70%) .

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

| Compound | Substituents | D₃ Affinity (Kᵢ) |

|---|---|---|

| 2-(6-Bromo-1H-indol-3-yl)acetonitrile | Br at 6, no OMe | 4.17 nM |

| 2-(5-Methoxy-1H-indol-3-yl)acetonitrile | OMe at 5, no Br | 3.20 nM |

| 2-(6-Bromo-5-methoxy-1H-indol-3-yl)acetonitrile | Br at 6, OMe at 5 | 1.84 nM |

The bromine-methoxy combination synergistically enhances receptor binding, as evidenced by the 2.3-fold increase in affinity compared to monosubstituted analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume